molecular formula C11H13BrN2 B567018 5-Bromo-1-butyl-1H-indazole CAS No. 1280786-85-7

5-Bromo-1-butyl-1H-indazole

Cat. No.: B567018
CAS No.: 1280786-85-7
M. Wt: 253.143
InChI Key: WZKCPFIDHKMCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-butyl-1H-indazole is a chemical compound that belongs to the indazole family This compound is characterized by the presence of a bromine atom at the 5th position and a butyl group at the 1st position of the indazole ring Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindazole and butyl bromide.

    Alkylation Reaction: The key step involves the alkylation of 5-bromoindazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide or dimethylformamide.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Yield various substituted indazoles depending on the nucleophile used.

    Coupling Reactions: Produce biaryl compounds or other complex structures with diverse functional groups.

Scientific Research Applications

5-Bromo-1-butyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules for various research purposes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-indazole: Similar structure but with a methyl group instead of a butyl group.

    5-Bromo-1-ethyl-1H-indazole: Contains an ethyl group at the 1st position.

    5-Bromo-1-propyl-1H-indazole: Features a propyl group at the 1st position.

Uniqueness

5-Bromo-1-butyl-1H-indazole is unique due to the presence of the butyl group, which influences its chemical reactivity and biological activity. The length and hydrophobicity of the butyl group can affect the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

5-bromo-1-butylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKCPFIDHKMCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682484
Record name 5-Bromo-1-butyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-85-7
Record name 5-Bromo-1-butyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-butyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.